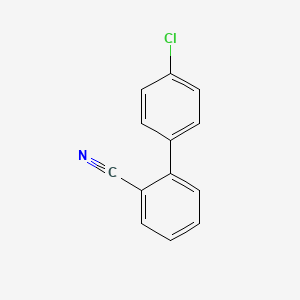

2-(4-Chlorophenyl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYVLXVPKPEZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362724 | |

| Record name | 2-(4-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89346-58-7 | |

| Record name | 2-(4-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Chlorophenyl Benzonitrile and Analogues

Catalytic Approaches in the Synthesis of 2-(4-Chlorophenyl)benzonitrile

Catalytic methods offer efficient and selective routes to this compound, often with higher yields and milder reaction conditions compared to stoichiometric approaches.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of the biaryl framework of this compound. The Suzuki-Miyaura coupling, first reported in 1979, is a prominent example, involving the reaction of an organoboron compound with an organohalide. wikipedia.orgthermofisher.com This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org For the synthesis of this compound, this could involve the coupling of a (4-chlorophenyl)boronic acid with 2-bromobenzonitrile. The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Another critical palladium-catalyzed reaction is the direct cyanation of aryl halides. nih.govrsc.org An efficient method for the cyanation of aryl chlorides has been established using a Pd/CM-phos catalyst, which allows the reaction to proceed at a mild temperature of 70 °C. nih.gov This method tolerates various functional groups, making it a versatile tool for the synthesis of complex benzonitriles. nih.gov Potassium ferrocyanide, K4[Fe(CN)6], has been identified as an environmentally benign cyanating agent for these reactions. researchgate.net Despite significant progress, palladium-catalyzed cyanation reactions can be challenging due to catalyst deactivation by cyanide. nih.gov

Table 1: Comparison of Palladium-Catalyzed Coupling Reactions

| Reaction Type | Key Reactants | Catalyst System (Example) | Typical Conditions | Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl boronic acid, Aryl halide | Palladium complex (e.g., Pd(PPh3)4) | Base, Organic or aqueous solvent | Mild conditions, High functional group tolerance, Commercially available reagents |

| Palladium-Catalyzed Cyanation | Aryl chloride/bromide, Cyanide source (e.g., K4[Fe(CN)6]) | Pd/Phosphine ligand (e.g., Pd/CM-phos) | 70-160 °C, Base | Direct introduction of nitrile group, Milder than traditional methods |

Copper-Mediated Cyanation Strategies

Copper-mediated reactions represent a classical and still widely used approach for the synthesis of aryl nitriles. The Rosenmund-von Braun reaction, discovered in 1914, involves the reaction of an aryl halide with cuprous cyanide to produce an aryl nitrile. wikipedia.orgsynarchive.com This reaction typically requires high temperatures (around 200 °C) and polar, high-boiling solvents like DMF, nitrobenzene, or pyridine. organic-chemistry.org The mechanism is thought to involve the formation of a Cu(III) species through oxidative addition of the aryl halide, followed by reductive elimination. organic-chemistry.org

The Ullmann condensation is another copper-promoted reaction that can be used to form aryl nitriles from aryl halides. wikipedia.org Similar to the Rosenmund-von Braun reaction, traditional Ullmann reactions often necessitate harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations have been developed that use soluble copper catalysts supported by ligands, allowing for milder reaction conditions. wikipedia.org L-proline has been identified as an effective additive to promote the Rosenmund-von Braun reaction at lower temperatures (80–120 °C). thieme-connect.de These copper-mediated methods are cost-effective and operationally simple. thieme-connect.de

Table 2: Overview of Copper-Mediated Cyanation Reactions

| Reaction Name | Key Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Rosenmund-von Braun Reaction | Aryl halide, Copper(I) cyanide | High temperature (often >150 °C), Polar solvent | Direct cyanation of aryl halides, Can be promoted by additives like L-proline to lower temperature |

| Ullmann Condensation | Aryl halide, Nucleophile (e.g., cyanide) | High temperature, Stoichiometric copper (traditional) or catalytic copper (modern) | Broad scope for C-N, C-O, and C-S bond formation, including cyanation |

Transition Metal-Free Synthetic Routes

While catalytic methods are dominant, transition metal-free routes for the synthesis of aryl nitriles exist, primarily through nucleophilic aromatic substitution (SNAr). This reaction pathway is viable when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to a leaving group (such as a halide). chemistrysteps.comwikipedia.orglibretexts.org The mechanism involves the addition of a nucleophile (like cyanide) to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. chemistrysteps.comlibretexts.org The presence of electron-withdrawing groups is crucial for stabilizing the negative charge of the intermediate. pressbooks.pub

Another, though less common for this specific synthesis, transition metal-free pathway is the benzyne (B1209423) mechanism. This occurs under very strong basic conditions and does not require an electron-withdrawing group on the aromatic ring. chemistrysteps.compressbooks.pub It involves an elimination-addition sequence, proceeding through a highly reactive benzyne intermediate. pressbooks.pub

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

A key aspect of green chemistry is the use of environmentally benign solvents, with water being an ideal choice. nih.gov The Suzuki-Miyaura coupling has been successfully performed in aqueous media. nih.govlibretexts.orgnih.gov This is facilitated by the water solubility of organoboranes and the compatibility of water-soluble, ligand-free palladium catalysts. libretexts.org The use of aqueous conditions can simplify product purification and reduce the environmental impact of the synthesis. nih.gov

Ionic liquids have also emerged as green alternatives to traditional organic solvents. They can act as recyclable agents, serving as co-solvents and catalysts, and simplifying phase separation for product recovery. rsc.orgrsc.org For instance, a novel green synthesis of benzonitrile (B105546) from benzaldehyde (B42025) has been developed using an ionic liquid, achieving a 100% yield at 120 °C in 2 hours, with the ionic liquid being easily recovered and reused. rsc.orgrsc.org

Mechanochemistry, which involves chemical reactions induced by mechanical energy, such as ball milling, offers a solvent-free approach to synthesis. scholarsjournal.netum.edu.my This technique has been applied to the classical Ullmann coupling reaction, achieving cross-coupling biarylation of nitroaryl chlorides in good yields without the need for additional copper or solvent. scholarsjournal.net The products are often obtained in a pure form, minimizing the need for lengthy purification steps. scholarsjournal.net Ball-milling has also been used for the straightforward synthesis of nitriles from aldehydes under metal- and solvent-free conditions, highlighting its potential as a practical and sustainable synthetic method. um.edu.myresearchgate.net This approach can reduce industrial waste and contribute to more sustainable chemical manufacturing. scholarsjournal.net

Biocatalytic Approaches to Benzonitrile Functionalization

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of aromatic nitriles. nih.gov This approach utilizes enzymes to catalyze reactions, offering significant advantages such as high selectivity, mild reaction conditions (typically pH 9, 30°C, and atmospheric pressure), and reduced environmental impact by avoiding toxic reagents like cyanide and minimizing waste. nih.govyau-awards.com The use of enzymes in aqueous environments also curtails the need for hazardous organic solvents. nih.gov

A key area of research involves the use of aldoxime dehydratases (Oxd) for the synthesis of aromatic nitriles from the corresponding benzaldoximes. nih.gov Researchers have successfully engineered variants of Oxd from Rhodococcus sp. that demonstrate high efficiency in this conversion. For instance, the conversion of 2-chlorobenzaloxime to its corresponding acrylonitrile (B1666552) has been achieved with a 91% yield within 24 hours, even at high substrate concentrations up to 500 mM. nih.gov This highlights the industrial viability of biocatalytic methods for large-scale production. nih.gov

Another significant biocatalytic route involves the conversion of benzylic alcohols into benzonitrile moieties using a combination of enzymes. Researchers at the University of Amsterdam have developed a method that uses galactose oxidase in conjunction with other enzymes, requiring only molecular oxygen and ammonia. yau-awards.com While initial trials with purified enzymes showed moderate turnover numbers (TON), switching to cell-free extracts from Escherichia coli dramatically increased the TON to approximately 3,300, a value suitable for industrial application. yau-awards.com

Furthermore, nitrile hydratases and amidases, particularly from bacteria like Rhodococcus rhodochrous, are instrumental in the transformation of nitriles themselves. researchgate.net Nitrile hydratase can rapidly convert benzonitrile to benzamide (B126), which can then be converted to benzoic acid by an amidase. researchgate.net These enzymatic processes are efficient, requiring low enzyme concentrations and operating over a broad pH range. researchgate.net The high activity and stability of these enzymes make them suitable for robust biocatalytic applications in the fine chemical industry. yau-awards.com

Table 1: Selected Biocatalytic Methods for Benzonitrile Synthesis and Functionalization

| Enzyme System | Substrate | Product | Key Findings |

| Engineered Aldoxime Dehydratase (Rhodococcus sp.) | 2-Chlorobenzaloxime | 2-Chloro-acrylonitrile | 91% yield in 24 hours at high substrate loadings (up to 500 mM). nih.gov |

| Galactose Oxidase & other enzymes (E. coli cell-free extract) | Benzylic Alcohols | Benzonitrile Moieties | Achieved a Turnover Number (TON) of up to 3,300 under mild conditions. yau-awards.com |

| Nitrile Hydratase (Rhodococcus rhodochrous) | Benzonitrile | Benzamide | Rapid conversion, demonstrating high enzyme potency at low concentrations. researchgate.net |

| Amidase (Rhodococcus rhodochrous) | Benzamide | Benzoic Acid | Identified as the rate-limiting step in the nitrile-to-acid pathway. researchgate.net |

Stereoselective Synthetic Pathways to this compound Analogues

The synthesis of chiral analogues of this compound, particularly axially chiral biaryls, represents a significant challenge in asymmetric synthesis. yau-awards.com Atropisomers, which are stereoisomers arising from restricted rotation around a single bond, are prevalent in natural products and pharmacologically active molecules. nih.gov The development of stereoselective methods to control this axial chirality is crucial for accessing enantiopure compounds.

One innovative strategy focuses on creating the nitrile group atroposelectively on a pre-existing racemic biaryl scaffold. A notable example involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts to convert racemic 2-arylbenzaldehydes into axially chiral benzonitriles with high yields and excellent enantioselectivities. This method effectively controls the final chirality during the formation of the cyano group.

Another powerful approach is the nickel-catalyzed desymmetric allylic cyanation of biaryl diallylic alcohols. This method has been successfully employed to synthesize axially chiral nitrile structures, achieving high yields (up to 90%) and outstanding enantioselectivities (up to >99% ee). nih.gov The resulting axially chiral allylic nitriles contain versatile functional groups that allow for further chemical modifications. nih.gov Density functional theory (DFT) calculations have indicated that both steric and electronic interactions are key to determining the high enantioselectivity of this transformation. nih.gov

The classic Suzuki-Miyaura cross-coupling reaction remains a cornerstone for constructing biaryl frameworks. To induce chirality, novel chiral anionic ligands have been investigated. These ligands can engage in distal ionic interactions with the substrates, creating a cation bridge that helps direct the axial chirality of the resulting biaryl product. yau-awards.com This catalyst-controlled electrostatic steering has led to significant improvements in enantiomeric excess (up to 74% ee) compared to reactions using traditional neutral ligands. yau-awards.com

Table 2: Examples of Stereoselective Syntheses for Biaryl Nitrile Analogues

| Method | Catalyst/Reagent | Substrate Type | Product Type | Enantioselectivity (ee) |

| Atroposelective Cyanation | N-Heterocyclic Carbene (Organocatalyst) | Racemic 2-Arylbenzaldehydes | Axially Chiral Benzonitriles | Good to excellent |

| Desymmetric Allylic Cyanation | Nickel Catalyst with Chiral Ligand | Biaryl Diallylic Alcohols | Axially Chiral Allylic Nitriles | Up to >99% nih.gov |

| Asymmetric Suzuki-Miyaura Coupling | Palladium with Chiral Anionic Ligand | Aryl Boronic Acids & Aryl Bromides | Axially Chiral Biaryls | Up to 74% yau-awards.com |

Multicomponent Reaction Strategies for Complex Benzonitrile Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements from each starting material, offer a highly efficient route to complex molecular frameworks. nih.govrsc.org These reactions are advantageous due to their high atom economy, operational simplicity, and ability to rapidly generate diverse libraries of structurally complex molecules, which is particularly valuable in drug discovery. nih.govresearchgate.net

Several classical MCRs are well-suited for the synthesis of frameworks incorporating a nitrile group. The Strecker synthesis, first reported in the 19th century, is a foundational MCR that produces α-aminonitriles from the condensation of an aldehyde, ammonia, and hydrogen cyanide. nih.gov This reaction provides a direct pathway to precursors for amino acids and other nitrogen-containing compounds.

The Ugi and Passerini reactions are other cornerstone isocyanide-based MCRs that are widely used to create complex scaffolds. researchgate.net The Ugi four-component reaction (Ugi-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to yield an α-acylamino amide. By choosing appropriate starting materials, this reaction can be adapted to synthesize a wide variety of heterocyclic structures, including benzodiazepines and other frameworks relevant to central nervous system (CNS) pathologies. researchgate.netnih.gov Post-MCR modifications, such as deprotection and cyclization steps (a UDC strategy), further expand the diversity of accessible molecules. researchgate.net

The Petasis reaction, another significant MCR, involves the reaction of a secondary amine, an aldehyde, and a substituted boronic acid to form substituted amines. nih.gov This methodology has been applied to generate libraries of compounds for screening as multi-target-directed ligands in complex diseases. nih.gov By strategically incorporating a cyano group into one of the building blocks, these MCRs can be leveraged to construct intricate benzonitrile frameworks in a highly convergent and efficient manner. researchgate.net

Table 3: Overview of Key Multicomponent Reactions for Complex Framework Synthesis

| Reaction Name | Typical Reactants | Core Product Structure | Key Advantages |

| Strecker Synthesis | Aldehyde/Ketone, Ammonia, Cyanide Source | α-Aminonitrile | Direct route to amino acid precursors. nih.gov |

| Ugi Reaction (4CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High versatility; enables synthesis of diverse heterocycles. researchgate.net |

| Passerini Reaction (3CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Efficient formation of ester and amide bonds in one step. nih.gov |

| Petasis Reaction | Secondary Amine, Aldehyde, Boronic Acid | Substituted Amines | Useful for creating libraries of potential therapeutic agents. nih.gov |

Mechanistic Investigations of Chemical Transformations Involving 2 4 Chlorophenyl Benzonitrile

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Benzonitrile (B105546) Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for synthesizing aryl nitriles. Unlike typical SN1 and SN2 reactions, the SNAr mechanism does not proceed via a backside attack or the formation of a highly unstable aryl cation. chemistrysteps.compressbooks.pub Instead, it generally occurs through an addition-elimination pathway, particularly when the aromatic ring is activated by electron-withdrawing groups (EWGs). uomustansiriyah.edu.iqbyjus.commasterorganicchemistry.com

The synthesis of a 2-arylbenzonitrile, such as 2-(4-chlorophenyl)benzonitrile, can be envisioned through the reaction of a suitably activated aryl halide with a nucleophile. The mechanism consists of two primary steps:

Nucleophilic Addition : A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This initial attack is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The presence of strong electron-withdrawing groups, such as a nitro (-NO2) or cyano (-CN) group, positioned ortho or para to the leaving group is crucial for stabilizing this intermediate by delocalizing the negative charge. pressbooks.pubuomustansiriyah.edu.iq

Elimination of the Leaving Group : In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq

For the synthesis of benzonitriles, the cyano group itself can act as an activating EWG. The reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to the trend in SN1/SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-X bond, making the carbon more electrophilic. chemistrysteps.commasterorganicchemistry.com

| Step | Description | Key Features |

| 1. Addition | The nucleophile attacks the carbon atom attached to the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). | Rate-determining step; aromaticity is temporarily lost. uomustansiriyah.edu.iq |

| 2. Elimination | The leaving group is expelled from the complex, restoring the aromaticity of the ring. | Fast step. uomustansiriyah.edu.iq |

Carbon-Hydrogen (C-H) Bond Functionalization in Benzonitrile Derivatives

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for synthesizing complex molecules from simple precursors. For benzonitrile derivatives, this approach allows for the introduction of various substituents at positions ortho to the nitrile group.

A notable method involves a palladium-catalyzed sequence starting from N-substituted benzamides. researchgate.net The process begins with the ortho-arylation of a benzamide (B126), where the amide group directs the palladium catalyst to activate a nearby C-H bond. This is followed by an intramolecular reaction. The subsequent dehydration of the resulting ortho-arylated benzamide with an agent like trifluoroacetic anhydride (B1165640) ((CF3CO)2O) efficiently yields the corresponding ortho-arylated benzonitrile. researchgate.net

Another strategy involves the palladium-catalyzed and copper-assisted intramolecular C-H functionalization/C-S bond formation. nih.gov This method is used to synthesize 2-cyanobenzothiazoles from N-arylcyanothioformamides. The reaction proceeds under aerobic conditions and is facilitated by an inorganic additive, such as potassium iodide (KI), which significantly improves the reaction yield. This transformation showcases how a nitrile-containing substrate can undergo directed C-H activation to form complex heterocyclic systems. nih.gov Rare-earth metal complexes have also been shown to induce regioselective aryl ortho-C-H functionalization with diphenyldiazomethane, leading to the construction of C(aryl)–N(hydrazinato) bonds. rsc.org

| Method | Catalyst/Reagent | Transformation | Mechanistic Feature |

| Ortho-Arylation/Dehydration | Pd catalyst, (CF3CO)2O | Benzamide → ortho-Arylated benzonitrile | Amide-directed C-H activation. researchgate.net |

| Intramolecular Cyclization | Pd/Cu catalyst, KI, Air | N-Arylcyanothioformamide → 2-Cyanobenzothiazole | C-H functionalization followed by C-S bond formation. nih.gov |

| Hydrazinato Group Installation | Rare-earth metal alkyl complexes | Imine + Diphenyldiazomethane → C(aryl)–N(hydrazinato) product | Activation of C-H bonds and subsequent reaction with the diazo compound. rsc.org |

Catalytic Activation of Nitrile Groups in C-C and C-Heteroatom Bond Formations

The cyano group is generally considered robust, but it can be activated by transition metal catalysts to participate in various bond-forming reactions. snnu.edu.cnacs.org This activation avoids the need for harsh reagents and offers novel synthetic routes. nih.govrsc.org

Palladium-catalyzed reactions provide a powerful method for activating the carbon-nitrogen triple bond of nitriles. One such reaction is the annulation of 2-iodo- or 2-iodophenyl-substituted nitriles with alkynes. acs.orgnih.govacs.org This process represents one of the first examples of the addition of an organopalladium species across a nitrile's C≡N bond. acs.org

The proposed mechanism for this transformation involves several key steps:

Oxidative Addition : A palladium(0) catalyst undergoes oxidative addition to the aryl iodide, forming an arylpalladium(II) species.

Carbopalladation of Alkyne : The arylpalladium(II) complex then adds across the alkyne, generating a vinylpalladium intermediate.

Intramolecular Nitrile Insertion : The vinylpalladium species undergoes an intramolecular addition to the triple bond of the cyano group. nih.govacs.org

Final Steps : The resulting intermediate can then undergo further reactions, such as hydrolysis, to yield polycyclic aromatic ketones or 2-aminonaphthalene derivatives. acs.orgnih.gov

This methodology is compatible with a range of functional groups and provides an efficient route to complex cyclic structures. acs.org

Cobalt complexes are also effective in activating nitrile groups. Studies on mononuclear cobalt(III)–hydroperoxo complexes have provided significant mechanistic insights. nih.govacs.org The activation of a nitrile by such a complex proceeds via an intramolecular nucleophilic attack of the hydroperoxide ligand onto the carbon atom of the nitrile. nih.govacs.orgresearchgate.net

This attack leads to the formation of a cobalt(III)–peroxyimidato complex. nih.govacs.org The reactivity of the cobalt(III)–hydroperoxo complex and its ability to activate the nitrile are influenced by the ligand framework supporting the cobalt center. For instance, the basicity of the ligand can affect the ligand field strength, which in turn impacts the activation process. nih.govacs.org In some cases, the presence of weak Lewis acids can promote the reaction between a cobalt(III)–peroxo complex and nitriles to yield the cobalt(III)–peroxyimidato products. nih.gov These findings provide a clear mechanistic basis for nitrile activation by cobalt complexes, which is relevant to both synthetic chemistry and bioinorganic processes. miragenews.com

Cycloaddition Reactions with Benzonitrile Oxide Derivatives

Benzonitrile oxides, which can be generated in situ from the corresponding aldoximes, are valuable intermediates in [3+2] cycloaddition reactions for the synthesis of five-membered heterocycles like isoxazolines and isoxazoles. researchgate.netmdpi.com The mechanism of these reactions has been studied using Molecular Electron Density Theory (MEDT).

The [3+2] cycloaddition of a benzonitrile N-oxide with an alkene or another dipolarophile typically proceeds through a one-step mechanism via a single transition state. bibliotekanauki.plrsc.org The regioselectivity of the reaction—determining which end of the dipole adds to which end of the dipolarophile—is governed by both electronic and steric factors. mdpi.com

From an electronic standpoint, the reaction is often classified as a zwitterionic-type cycloaddition. researchgate.net Analysis of the electron localization function (ELF) indicates that bond formation can be asynchronous, with one new bond forming slightly ahead of the other in the transition state. researchgate.net For example, in the reaction with alkenes, the C-C bond may form before the C-O bond. researchgate.net The presence of electron-releasing or electron-withdrawing substituents on either the benzonitrile oxide or the dipolarophile can significantly influence the reaction rate and selectivity, which is consistent with the polar nature of the mechanism. bibliotekanauki.plmdpi.com

| Reaction Type | Key Intermediate | Mechanism | Regioselectivity Control |

| [3+2] Cycloaddition | Benzonitrile N-oxide | One-step, asynchronous bond formation. researchgate.netbibliotekanauki.pl | Steric and electronic effects; FMO theory. mdpi.com |

Biotransformation Mechanisms of Nitrile Hydrolysis in Microorganisms

Microorganisms employ enzymatic pathways to hydrolyze nitriles, often under mild and environmentally benign conditions. scispace.com This biotransformation is a valuable alternative to chemical hydrolysis, which typically requires harsh acidic or basic conditions. libretexts.orgchemistrysteps.comchemistrysteps.com There are two primary enzymatic routes for nitrile hydrolysis:

Nitrilase Pathway : A single enzyme, nitrilase, directly hydrolyzes the nitrile group to the corresponding carboxylic acid and ammonia. scispace.com

Nitrile Hydratase/Amidase Pathway : This is a two-step process. First, a nitrile hydratase hydrates the nitrile to form an amide intermediate. Subsequently, an amidase hydrolyzes the amide to produce the carboxylic acid and ammonia. researchgate.netscispace.com

These enzymes can exhibit high chemo-, regio-, and enantioselectivity. For instance, a nitrile hydratase from the bacterium Pseudomonas putida has been shown to be capable of the stereoselective hydrolysis of 2-(4-chlorophenyl)-3-methylbutyronitrile, a close structural analog of this compound derivatives. scispace.com This enzyme preferentially hydrolyzes the substrate to the (S)-amide with high enantiomeric excess, demonstrating the potential for using microorganisms to produce chiral molecules from nitrile precursors. scispace.com The broad substrate specificity of some nitrilases allows them to hydrolyze a variety of aliphatic and aromatic nitriles. nih.gov

| Enzyme | Reaction | Intermediate | Final Products |

| Nitrilase | Direct Hydrolysis | None | Carboxylic acid + Ammonia. scispace.com |

| Nitrile Hydratase | Hydration | Amide | Amide. scispace.com |

| Amidase | Hydrolysis | N/A (starts with amide) | Carboxylic acid + Ammonia. scispace.com |

Advanced Spectroscopic Characterization and Crystallographic Elucidation of 2 4 Chlorophenyl Benzonitrile Structures

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and analyzing the bond characteristics of 2-(4-Chlorophenyl)benzonitrile. The analysis of its analogues, such as various dichlorobenzonitriles and chlorophenyl-containing compounds, provides a robust framework for assigning the observed vibrational modes. nih.govmalayajournal.org

The most characteristic vibration is the C≡N (nitrile) stretching mode. In benzonitrile (B105546), this fundamental transition is observed around 2244-2258 cm⁻¹. nii.ac.jpfrontiersin.org For related compounds like 2-amino-4-chlorobenzonitrile (B1265954), this peak appears at 2211 cm⁻¹ in the IR spectrum. analis.com.my Another key vibrational signature is the C-Cl stretch, which is typically found in the lower frequency region, for instance at 782 cm⁻¹ in 2-amino-4-chlorobenzonitrile. analis.com.my

The aromatic rings contribute to several bands in the spectra. The C-H stretching vibrations of the phenyl rings are expected in the 3100-3000 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. In-plane and out-of-plane C-H bending modes also produce characteristic signals that help confirm the molecular structure. ijtsrd.com Density Functional Theory (DFT) calculations on similar molecules, such as 2,4-dichlorobenzonitrile, have been used to support and refine the assignment of these vibrational frequencies based on Potential Energy Distribution (PED) analysis. nih.gov

Table 1: Characteristic Vibrational Frequencies in this compound and Analogues Data compiled from studies on benzonitrile and its chloro-substituted analogues.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference(s) |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman | ijtsrd.com |

| C≡N Stretch | 2210 - 2260 | FT-IR, FT-Raman | nii.ac.jpfrontiersin.organalis.com.my |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, FT-Raman | ijtsrd.com |

| C-Cl Stretch | ~780 | FT-IR | analis.com.my |

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of this compound by mapping the chemical environments of the ¹H and ¹³C nuclei.

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons on the two phenyl rings would exhibit distinct signals due to their different electronic environments. Based on data from the closely related analogue 2-(4-chlorophenyl)aniline, the aromatic protons appear in a multiplet between 7.31-7.27 ppm. researchgate.net The protons on the benzonitrile ring will be influenced by the electron-withdrawing nitrile group, while the protons on the other ring will be affected by the chlorine atom.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon atom of the nitrile group (C≡N) is expected to have a chemical shift in the range of δ 115-120 ppm. The two quaternary carbons, to which the other ring and the nitrile group are attached, will show signals in the deshielded region of the aromatic spectrum. For the analogue 2-(4-chlorophenyl)aniline, aromatic carbon signals are observed at δ 143.2, 137.8, 133.0, 130.4, 130.3, 128.9, 126.3, 118.8, and 115.7 ppm. researchgate.net The remaining eight aromatic carbons (CH) will appear in the typical aromatic region of δ 120-140 ppm. The specific assignments can be confirmed using two-dimensional NMR techniques.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Based on data from benzonitrile and 2-(4-chlorophenyl)aniline. researchgate.netchemicalbook.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C≡N | 115 - 120 |

| Aromatic CH | 125 - 135 |

| Aromatic C-Cl | ~138 |

| Aromatic C-CN | ~115 |

| Aromatic C (ipso) | 140 - 145 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the conjugated biphenyl (B1667301) system and the nitrile group. Analysis of 2-amino-4-chlorobenzonitrile revealed two primary absorption peaks corresponding to π → π* and n → π* transitions. analis.com.my The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-intensity bands. The n → π* transition, involving a non-bonding electron on the nitrile nitrogen, is generally of lower intensity. The presence of the chlorine substituent and the biphenyl system can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile.

Single Crystal X-ray Diffraction Studies of this compound Analogues

The way molecules arrange themselves in a crystal lattice is governed by a network of non-covalent intermolecular interactions. In analogues of this compound, various interactions have been identified. For instance, in 2-amino-4-chlorobenzonitrile, N-H···N hydrogen bonds link the molecules into chains. analis.com.my In other analogues, C-H···O, C-H···Cl, and C-H···π interactions are prominent in building the three-dimensional supramolecular architecture. nih.govnih.gov

For this compound itself, which lacks strong hydrogen bond donors like O-H or N-H, the crystal packing would be primarily directed by weaker interactions. These would likely include C-H···N interactions involving the nitrile nitrogen as an acceptor, C-H···π interactions between the aromatic rings, and potentially halogen bonding, where the chlorine atom acts as an electrophilic region interacting with a nucleophilic partner like the nitrile nitrogen.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can dissect the crystal packing into contributions from different types of atomic contacts.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Compounds

| Contact Type | Contribution in Thiazole Analogue (%) nih.gov | Contribution in Pyran Analogue (%) nih.gov |

| H···H | 39.2 | 29.2 |

| C···H / H···C | 25.2 | 24.6 |

| Cl···H / H···Cl | 11.4 | 12.9 |

| O···H / H···O | 8.0 | 10.6 |

| N···H / H···N | - | 13.6 |

Computational and Theoretical Chemistry Studies of 2 4 Chlorophenyl Benzonitrile

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic and geometric structures of molecules. nih.gov DFT methods are used to optimize molecular geometries, calculate vibrational frequencies, and determine various electronic properties. researchgate.netanalis.com.my

For molecules structurally related to 2-(4-Chlorophenyl)benzonitrile, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been employed to investigate their properties. researchgate.netacadpubl.eu For instance, the geometry of related compounds has been optimized to find the most stable conformation, which serves as the basis for subsequent electronic property calculations. researchgate.netanalis.com.my These foundational calculations are crucial for the analyses that follow, including Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. malayajournal.orgacadpubl.eu

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.orgacadpubl.eu A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

In a theoretical study of a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, DFT calculations determined the HOMO and LUMO energies. malayajournal.orgacadpubl.eu The distribution of these orbitals revealed that the HOMO was localized over the imidazole (B134444) and phenyl rings, while the LUMO was situated on the imidazole and the chloro-substituted phenyl ring. malayajournal.orgacadpubl.eu This distribution indicates the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Table 1: Frontier Molecular Orbital Energies for a Structurally Related Imidazole Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Data from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.orgchemrxiv.org The MEP surface displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents positive potential regions, which are electron-poor and prone to nucleophilic attack. malayajournal.orgacadpubl.eu Green areas denote neutral potential.

MEP analysis helps in understanding intermolecular interactions, hydrogen bonding, and biological recognition processes. malayajournal.org For a molecule like this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the nitrile group and the chlorine atom, due to the high electronegativity and lone pairs of these atoms. These regions would be the most probable sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the phenyl rings, indicating sites for potential nucleophilic interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. acadpubl.eu The strength of these interactions is quantified by the second-order perturbation energy, E(2). epa.gov

Key global reactivity parameters include:

Chemical Hardness (η): Defined as η = (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard" and less reactive, while a "soft" molecule has a small gap and is more reactive. dergipark.org.trrasayanjournal.co.in

Chemical Potential (μ): Calculated as μ = -(I + A) / 2, it represents the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): Given by χ = (I + A) / 2, it measures the power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): Defined as ω = μ² / (2η), this parameter quantifies the energy stabilization of a system when it acquires additional electronic charge from the environment. dergipark.org.tr A higher electrophilicity index indicates a greater capacity to act as an electrophile. rasayanjournal.co.in

These parameters provide a comprehensive framework for comparing the reactivity of different molecules. dergipark.org.tr

Table 2: Global Reactivity Parameters and Their Formulas

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Chemical Potential (μ) | μ = -χ | Escaping tendency of electrons. |

Quantum Chemical Descriptors and Reactivity Insights

Quantum chemical descriptors are numerical values derived from the molecular structure and electronic properties that are used to build quantitative structure-activity relationship (QSAR) models. These descriptors, including the global reactivity parameters discussed above, help rationalize and predict the chemical behavior and biological activity of molecules. rasayanjournal.co.in

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity that posits that the capacity for changes in electron density, rather than molecular orbital interactions, is responsible for molecular reactivity. nih.govencyclopedia.pub MEDT provides insights into reaction mechanisms by analyzing the changes in electron density along the reaction pathway. nih.gov

This theory is particularly useful for elucidating the mechanisms of processes like cycloaddition reactions. researchgate.netrsc.org Key tools within MEDT include the analysis of the Electron Localization Function (ELF), which reveals the regions of covalent bond formation and lone pair localization, and the study of Global Electron Density Transfer (GEDT) at the transition state, which quantifies the polarity of a reaction. nih.govmdpi.com

For a reaction involving a biphenyl (B1667301) nitrile derivative, MEDT could be used to determine whether the mechanism is concerted or stepwise, synchronous or asynchronous, and to understand the chemo- and regioselectivity of the reaction. researchgate.netmdpi.com By analyzing the flow of electron density between reacting molecules, MEDT offers a detailed and intuitive picture of how chemical bonds are broken and formed during a chemical transformation. nih.gov

Theoretical Prediction of Nonlinear Optical (NLO) Properties

There are no available research articles or data that specifically predict the nonlinear optical properties (e.g., polarizability, first-order hyperpolarizability) of this compound through computational methods.

Molecular Dynamics Simulations (if applicable to non-biological interactions)

No publications detailing molecular dynamics simulations of this compound for the study of its non-biological interactions or bulk properties could be located.

Advanced Applications of 2 4 Chlorophenyl Benzonitrile in Materials Science

Development of Optoelectronic Materials

Optoelectronic materials, which interact with light and electricity, are fundamental to modern technology. Benzonitrile (B105546) derivatives, as a class of molecules, have been explored for their potential in this area due to their electronic properties. However, specific studies detailing the performance and characteristics of 2-(4-Chlorophenyl)benzonitrile within optoelectronic devices are not present in the current body of scientific literature.

Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a key technology in displays and lighting. The efficiency and color of OLEDs are highly dependent on the molecular structure of the organic materials used. While various benzonitrile-containing compounds have been synthesized and investigated as emitters or host materials in OLEDs, there is no published data on the specific performance of this compound in this application. Research in this area tends to focus on more complex molecules where the benzonitrile moiety is part of a larger, specifically designed chromophore.

Organic Solar Cells and Photovoltaic Devices

Organic solar cells (OSCs) offer the potential for low-cost, flexible, and lightweight renewable energy sources. The development of new donor and acceptor materials is crucial for improving their efficiency. A search of the literature did not yield any studies where this compound was used as a primary component in the active layer of an organic solar cell. Research in this field often involves larger, more complex molecules designed to have specific absorption spectra and energy levels. For instance, a derivative, 2-(4-Chlorophenyl)-3-{[5-(2-cyano-2-phenylethenyl)]furan-2-yl}acrylonitrile, has been investigated as a potential acceptor in organic solar cells, but this is a distinct and more complex molecule.

Organic Thin Film Transistors (TFTs)

Organic Thin Film Transistors (TFTs) are essential components in flexible electronics, such as displays and sensors. The performance of an OTFT is heavily reliant on the charge transport properties of the organic semiconductor used. There are no available research articles or data that specifically evaluate the use of this compound as the active semiconductor layer in an organic thin-film transistor.

Semiconductor Device Applications

The application of organic molecules in semiconductor devices is a rapidly growing field. While the molecular structure of this compound suggests potential semiconductor properties, there is a lack of specific research investigating its charge mobility, bandgap, and other key semiconductor parameters. Consequently, its application in semiconductor devices has not been reported.

Photonic Property Enhancement and Analysis

The study of how materials interact with light is central to photonics. While the spectroscopic properties of some chlorophenyl benzonitrile isomers have been studied from a fundamental chemical perspective, there is no specific research available on the enhancement or detailed analysis of the photonic properties of this compound for materials science applications.

Aggregation-Induced Emission (AIE) Characteristics of Benzonitrile Derivatives

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This property is of great interest for applications in sensors, bio-imaging, and optoelectronics. Many benzonitrile derivatives have been shown to exhibit AIE. However, there are no specific studies that report on or characterize the aggregation-induced emission properties of this compound. Research in AIE typically focuses on molecules with specific structural motifs, such as tetraphenylethylene, that promote this effect.

Role As a Versatile Synthetic Building Block and Intermediate in Organic Synthesis

Precursor for Complex Organic Molecules

The structural framework of 2-(4-Chlorophenyl)benzonitrile serves as an excellent starting point for the synthesis of intricate and biologically significant molecules. The presence of the nitrile group and the chloro-substituted aromatic ring allows for a variety of chemical modifications, making it a key intermediate in multi-step synthetic pathways.

One notable application is in the synthesis of pharmaceutical compounds. For instance, the related compound 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile is a key intermediate in the synthesis of Sibutramine, a molecule that was historically used for weight management. nbinno.com This highlights the utility of the chlorophenyl nitrile scaffold in the construction of complex, polycyclic structures with therapeutic applications. The reactive nitrile group and the substituted phenyl ring make such compounds versatile components in broader organic synthesis, opening avenues for the development of novel compounds. nbinno.com

The general synthetic utility of benzonitriles in creating complex structures is well-documented. For example, the palladium-catalyzed tandem addition/cyclization of 2-(benzylidenamino)benzonitriles with arylboronic acids provides a pathway to 2,4-diarylquinazolines. nih.gov This demonstrates how the nitrile group can be effectively incorporated into the construction of fused heterocyclic systems.

Intermediate in the Synthesis of Amides

The conversion of nitriles to amides is a fundamental transformation in organic chemistry, and this compound can serve as a substrate for this reaction. The resulting amide, 2-(4-chlorophenyl)benzamide, is a valuable intermediate that can be further elaborated into other functional groups or used as a building block in its own right.

Several methods are available for the hydrolysis of nitriles to amides, many of which are applicable to this compound. These methods often aim for high selectivity to avoid the over-hydrolysis of the nitrile to the corresponding carboxylic acid.

Catalytic Methods for Nitrile Hydrolysis:

| Catalyst/Reagent | Conditions | Key Features |

| Manganese Dioxide | Heating in a suitable solvent with hydrated manganese dioxide. | Applicable to a wide range of nitriles, including aryl and heterocyclic nitriles. google.com |

| Platinum-based Catalysts | Homogeneous platinum-containing catalysts. | High activity and chemoselectivity under mild conditions. orgsyn.org |

| Tetrabutylammonium Hydroxide (TBAH) | Aqueous media. | An ionic liquid that serves as a green catalyst for selective hydration. researchgate.net |

| Eco-friendly Methods (WEPPA) | Water extract of pomelo peel ash (WEPPA) at elevated temperatures. | A sustainable and practical method that avoids external transition metals, bases, or organic solvents. nih.gov |

| Acid-Catalyzed Hydration | Trifluoroacetic acid (TFA) or Acetic acid (AcOH) with sulfuric acid (H₂SO₄). | A facile and highly selective method for converting nitriles to primary amides. researchgate.net |

These diverse methodologies provide chemists with a range of options for converting this compound to its corresponding amide, depending on the desired scale, functional group tolerance, and environmental considerations. The resulting 2-(4-chlorophenyl)benzamide can then be utilized in subsequent synthetic steps.

Building Block for Dye Synthesis

The structural features of this compound make it a potential building block in the synthesis of dyes. Aromatic nitriles and compounds with chloro-substituents are common components in dye molecules, contributing to their color, stability, and affinity for various fabrics.

While direct examples of dyes synthesized from this compound are not extensively documented in readily available literature, the general principles of dye chemistry suggest its utility. For instance, the nitrile group can be a precursor to other functionalities, or the entire molecule can be incorporated as a key structural motif. Reactive dyes, which form covalent bonds with the fabric, often contain heterocyclic systems that can be synthesized from nitrile-containing precursors. uctm.edu The development of novel reactive dyes is an ongoing area of research, with a focus on improving fixation and fastness properties. researchgate.net

The synthesis of azo dyes, a major class of synthetic colorants, involves the diazotization of an aromatic amine and its subsequent coupling with an electron-rich aromatic compound. researchgate.net While this compound itself is not an amine, it could be chemically modified to introduce an amino group, thereby serving as a precursor for an azo dye.

Construction of Nitrogen-Containing Heterocycles

The nitrile group of this compound is a versatile functional group for the construction of nitrogen-containing heterocyclic rings. These heterocycles are ubiquitous in medicinal chemistry and materials science due to their diverse biological activities and physical properties.

Several synthetic strategies can be employed to utilize the benzonitrile (B105546) moiety in cyclization reactions:

Cyclotrimerization: Benzonitriles can undergo cyclotrimerization to form 2,4,6-triaryl-1,3,5-triazines. This reaction can be catalyzed by systems composed of titanium chlorido complexes and magnesium, providing a route to symmetrical triazine derivatives. researchgate.net

Tandem Reactions: As mentioned earlier, palladium-catalyzed tandem addition and cyclization of 2-(benzylidenamino)benzonitriles with arylboronic acids can yield 2,4-diarylquinazolines. nih.gov This highlights the potential for multi-component reactions to build complex heterocyclic systems from benzonitrile precursors.

Cyclization of Derivatives: Chemical modification of this compound can provide precursors for a variety of heterocyclic systems. For example, the cyclization of 2-(3-phenylthioureido)benzonitrile leads to the formation of 3-phenyl-4-imino-1,2,3,4-tetrahydroquinazoline-2-thione. researchgate.net

Synthesis of Oxadiazoles and Triazoles: Derivatives of 2-(4-chlorophenyl)acetohydrazide (B1585358) have been used as starting materials for the synthesis of novel 1,3,4-oxadiazoles and 1,2,4-triazoles, which have shown potential as enzyme inhibitors. nih.gov

Examples of Heterocycles from Benzonitrile Derivatives:

| Starting Material Type | Resulting Heterocycle |

| Benzonitriles | 2,4,6-Triaryl-1,3,5-triazines |

| 2-(Benzylidenamino)benzonitriles | 2,4-Diarylquinazolines |

| 2-(3-Phenylthioureido)benzonitrile | 3-Phenyl-4-imino-1,2,3,4-tetrahydroquinazoline-2-thione |

| 2-(4-chlorophenyl)acetohydrazide derivatives | 1,3,4-Oxadiazoles and 1,2,4-Triazoles |

The reactivity of the nitrile group, combined with the possibility of functionalizing the aromatic rings, makes this compound and its derivatives powerful tools for the synthesis of a wide range of nitrogen-containing heterocycles.

Derivatization for Structure-Activity Relationship Studies (SAR) in Chemical Design

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and chemical design. These studies involve the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. This compound provides a scaffold that can be readily derivatized for such studies.

The key structural features that can be modified include:

The Nitrile Group: The nitrile can be converted to other functional groups such as amides, carboxylic acids, or various heterocycles, allowing for the exploration of different electronic and steric properties at this position.

The Phenyl Rings: The aromatic rings can be further substituted with a variety of functional groups (e.g., methoxy, nitro, alkyl groups) to probe the effect of electronics and sterics on biological activity.

The Linkage between the Rings: While the direct linkage in the parent compound is rigid, derivatives could be synthesized with flexible linkers to explore different conformational possibilities.

An example of SAR studies on a related scaffold can be seen with derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a selective D₄ receptor ligand. drugbank.com In this study, modifications to the amide bond and the alkyl chain were investigated to understand their impact on receptor affinity. Similarly, SAR studies on analogues of Citalopram, which contains a 4-fluorophenyl group and a nitrile, have been conducted to explore its interactions with monoamine transporters. nih.gov These studies demonstrate how systematic structural modifications can lead to a deeper understanding of a molecule's biological function and can guide the design of more potent and selective compounds. The derivatization of this compound would allow for a similar exploration of its potential biological activities.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of biphenyl (B1667301) compounds, including 2-(4-Chlorophenyl)benzonitrile, often relies on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. While effective, these methods can present challenges related to catalyst cost, residual metal contamination, and the use of organic solvents. Future research must prioritize the development of more sustainable and economically viable synthetic strategies.

Key areas of focus will include:

Green Catalysis: Exploring the use of catalysts based on more abundant and less toxic metals to replace palladium.

Alternative Solvents: Investigating the use of greener solvents such as water, ionic liquids, or deep eutectic solvents to minimize the environmental impact of the reaction media. rsc.orgrsc.org For instance, the use of ionic liquids has shown promise in the green synthesis of benzonitriles by acting as a recyclable co-solvent and catalyst, eliminating the need for metal salt catalysts. rsc.org

Energy-Efficient Methods: Employing alternative energy sources like microwave irradiation or mechanochemistry to reduce reaction times and energy consumption. nih.gov Microwave-assisted synthesis, for example, has been shown to significantly increase reaction yields in shorter timeframes. nih.gov

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

A significant challenge lies in developing methods that are not only environmentally friendly but also maintain or exceed the high yields and selectivity of established synthetic routes.

| Synthesis Strategy | Focus Area | Potential Advantages |

| Catalyst Development | Use of earth-abundant metals (e.g., iron, copper) | Lower cost, reduced toxicity |

| Solvent Innovation | Application of ionic liquids, water, or bio-solvents | Reduced environmental impact, easier recycling |

| Process Intensification | Microwave-assisted synthesis, flow chemistry | Faster reactions, lower energy use, improved safety |

Exploration of Undiscovered Chemical Transformations

The nitrile and chloro-substituted biphenyl structure of this compound makes it a versatile building block for organic synthesis. While standard transformations like nucleophilic substitution of the chlorine atom and reduction of the nitrile group are known, there is vast potential for discovering novel chemical reactions. smolecule.com

Future research could explore:

Cyclization Reactions: Using the nitrile group as a handle for constructing complex heterocyclic systems. For example, the cyclotrimerization of benzonitriles to form 2,4,6-triaryl-1,3,5-triazines is a promising area, with potential applications for the resulting compounds in materials science. researchgate.net

C-H Activation: Directly functionalizing the aromatic rings through C-H activation would provide a more atom-economical approach to creating complex derivatives compared to traditional cross-coupling methods.

Multicomponent Reactions: Designing one-pot reactions involving this compound and other reagents to rapidly build molecular complexity. This approach has been successful in synthesizing various heterocyclic compounds like pyrano[2,3-c]pyrazoles. dundee.ac.uk

Photoredox Catalysis: Utilizing visible light to initiate novel transformations, offering mild and selective reaction conditions.

The primary challenge will be to achieve high selectivity and control over these new transformations to produce desired products with minimal side reactions.

Advanced Computational Modeling for Property Prediction

Computational chemistry offers powerful tools for predicting the physicochemical properties and potential applications of molecules like this compound, thereby guiding experimental efforts. Advanced computational modeling can accelerate the discovery of new materials and bioactive compounds.

Future directions in this area include:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to accurately predict molecular structure, electronic properties, and spectroscopic signatures. mdpi.comresearchgate.net Such calculations are crucial for understanding properties like non-linear optics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound derivatives with specific biological activities or material properties. nih.gov This approach avoids assumptions about biological targets and focuses on structural correlations with observed activity. nih.gov

Molecular Dynamics Simulations: Simulating the behavior of this compound in different environments, such as in solution or within a polymer matrix, to understand its interactions and predict its performance in specific applications.

A key challenge is the continuous need for more accurate and computationally efficient models that can handle larger and more complex systems, bridging the gap between theoretical predictions and experimental realities.

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Material Science, Spectroscopy | Molecular geometry, electronic structure, UV-vis spectra, NLO properties researchgate.net |

| QSAR | Drug Discovery | Biological activity, cytotoxicity nih.gov |

| Molecular Docking | Medicinal Chemistry | Binding affinity to biological targets (e.g., kinases) researchgate.net |

Integration into Emerging Material Technologies

The rigid biphenyl structure and the presence of polar nitrile and chloro groups suggest that this compound could be a valuable component in advanced materials. Research is needed to explore its integration into emerging technologies.

Potential applications to be investigated:

Organic Electronics: As a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs), where tailored electronic properties are essential.

High-Performance Polymers: As a monomer or additive in the synthesis of polymers with high thermal stability and specific mechanical properties. Phthalonitriles, which are structurally related, are known to form polymers with exceptional thermal stability. mdpi.com

Non-Linear Optical (NLO) Materials: The asymmetric electronic nature of the molecule could lead to significant NLO properties, which are useful in technologies like optical data storage and telecommunications. researchgate.net

Liquid Crystals: The rod-like shape of the molecule is a common feature in liquid crystalline materials used in display technologies. smolecule.com

The challenge in this field is to synthesize derivatives of this compound that not only possess the desired material properties but can also be processed into functional devices.

Synergistic Approaches Combining Synthesis, Characterization, and Theoretical Studies

The most impactful future research on this compound will come from synergistic approaches that integrate multiple scientific disciplines. A comprehensive strategy that combines innovative synthesis, detailed characterization, and predictive theoretical modeling is essential for unlocking the full potential of this compound.

An ideal research workflow would involve:

Design: Using computational models to predict the properties of novel derivatives of this compound. researchgate.net

Synthesis: Employing sustainable and efficient synthetic routes to create the designed molecules. rsc.org

Characterization: Utilizing advanced analytical techniques (e.g., NMR, mass spectrometry, X-ray crystallography) to confirm the structure and purity of the synthesized compounds. mdpi.com

Property Measurement: Experimentally evaluating the properties predicted by computational models, such as biological activity, photophysical characteristics, or material performance.

Feedback Loop: Using the experimental results to refine and improve the theoretical models, creating a cycle of continuous discovery and optimization.

The main challenge is to foster collaboration between synthetic chemists, materials scientists, and computational chemists to create a seamless and integrated research pipeline. Such a holistic approach will undoubtedly accelerate innovation and lead to the discovery of new applications for this compound and its derivatives.

Q & A

Advanced Research Question

- Byproduct formation : Optimize stoichiometry and reaction time.

- Solvent recovery : Replace hexanes/EtOAc with greener alternatives (e.g., cyclopentyl methyl ether).

- Catalyst recyclability : Immobilize copper catalysts on silica supports .

How do electronic effects of the 4-chlorophenyl substituent influence the compound’s reactivity?

Basic Research Question

The electron-withdrawing chlorine group:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.